molecular formula C11H11Cl2NO3S B1467060 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride CAS No. 91193-66-7

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

Cat. No.: B1467060
CAS No.: 91193-66-7
M. Wt: 308.2 g/mol
InChI Key: UONQHQGHNWABCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a pyrrolidine-carbonyl substituent at the 5-position and a chlorine atom at the 2-position. This compound is structurally designed to combine the reactivity of the sulfonyl chloride group with the electron-donating and steric effects of the pyrrolidine moiety.

Properties

IUPAC Name

2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-9-4-3-8(7-10(9)18(13,16)17)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONQHQGHNWABCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride generally follows these key steps:

  • Step 1: Preparation of 2-chloro-5-substituted benzenesulfonyl intermediate
    Starting from 2-chloro-5-substituted benzenesulfonic acid derivatives, sulfonyl chlorides are generated by chlorination.

  • Step 2: Introduction of the pyrrolidine-1-carbonyl group
    The pyrrolidine moiety is introduced via acylation or amidation reactions, typically by reacting the sulfonyl chloride intermediate with pyrrolidine or its derivatives.

  • Step 3: Purification and characterization
    The final compound is purified by recrystallization or chromatography and characterized for purity and yield.

Preparation of 2-Chloro-5-Substituted Benzenesulfonyl Chloride Intermediates

A closely related compound, 5-nitro-2-chlorobenzenesulfonyl chloride, is synthesized efficiently using green chemistry methods that can be adapted for preparing the sulfonyl chloride intermediate required for the target compound.

  • Method using bis(trichloromethyl)carbonate (BTC) as chlorinating agent
    This method replaces traditional thionyl chloride with BTC, offering safer, more environmentally friendly conditions with high yield and purity. The reaction involves:

    • Reacting 5-nitro-2-chlorobenzenesulfonic acid with BTC in the presence of an organic base (e.g., triethylamine) in an organic solvent such as tetrahydrofuran (THF).
    • Reaction conditions: 25–80°C for 2–8 hours.
    • Post-reaction work-up includes filtration and recrystallization.

    Example reaction conditions and results:

    Reagent Amount Molar Ratio (acid:BTC:base)
    5-nitro-2-chlorobenzenesulfonic acid 23.8 g (0.1 mol) 1.0
    Bis(trichloromethyl)carbonate (BTC) 11.9 g (0.05 mol) 0.5
    Triethylamine 24 mL 1.7
    Solvent (THF) 175 mL -
    Temperature 55 °C -
    Reaction time 4 h -
    Yield 76.7% -
    Purity (post recrystallization) 96.8% -

    This method provides a safe, cost-effective, and high-yield route to the sulfonyl chloride intermediate with minimal waste and toxicity.

  • Traditional chlorinating agents
    Other chlorinating agents such as thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride are commonly used but have drawbacks including toxicity and hazardous waste. The BTC method is preferred for green chemistry considerations.

Introduction of Pyrrolidine-1-carbonyl Group

The pyrrolidine-1-carbonyl moiety is typically introduced by acylation of pyrrolidine or its derivatives with the sulfonyl chloride intermediate.

  • Amidation reaction
    The sulfonyl chloride intermediate reacts with pyrrolidine under basic conditions (e.g., triethylamine) in an organic solvent such as ethanol or dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures.

  • Reaction conditions

    • Solvent: Ethanol, dichloromethane, or tetrahydrofuran.
    • Base: Triethylamine or similar organic base to neutralize HCl formed.
    • Temperature: Ambient to 55°C.
    • Time: 1–6 hours depending on scale and conditions.
  • Purification
    The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

  • Example from related hydrazide synthesis
    A similar approach was used for synthesizing benzenesulfonyl hydrazides substituted with pyrrolidine moieties, where benzaldehyde and hydrazide intermediates were reacted in ethanol with acid catalysis, yielding crystalline products with good purity and 73% yield.

Alternative Cyclization and Functionalization Methods

  • Cyclization in polyethylene glycol-water mixtures
    For related sulfonyl compounds bearing pyrrolidine-carbonyl and other substituents, cyclization reactions have been carried out using alkali metal hydroxides in polyethylene glycol-water mixtures to improve reaction rates and yields. This method is notable for employing cheap, non-toxic reagents and reducing reaction times.

  • Use of organic bases and solvents
    Organic bases such as triethylamine and solvents like tetrahydrofuran, ethanol, or dichloromethane are standard to facilitate nucleophilic substitution and acylation steps.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonyl chloride formation 5-nitro-2-chlorobenzenesulfonic acid, BTC, Et3N, THF 25–80 °C 2–8 h ~77 Green method replacing thionyl chloride
Pyrrolidine acylation Sulfonyl chloride intermediate, pyrrolidine, Et3N, EtOH or DCM RT–55 °C 1–6 h 70–80+ Amidation with base to neutralize HCl
Cyclization (if applicable) Alkali metal hydroxide, PEG-water mixture RT–60 °C 1–4 h 35–55 For related sulfonyl-pyrrolidine derivatives

Research Findings and Analysis

  • The use of bis(trichloromethyl)carbonate as a chlorinating agent for sulfonyl chloride synthesis is a significant advancement over traditional chlorinating agents, offering enhanced safety, environmental benefits, and operational convenience.

  • Amide bond formation between sulfonyl chlorides and pyrrolidine is straightforward and efficient under mild conditions, with triethylamine serving as a suitable base to scavenge HCl and drive the reaction to completion.

  • Alternative cyclization methods using polyethylene glycol and alkali hydroxides demonstrate potential for improving yields and simplifying purification for complex sulfonyl-pyrrolidine compounds, though yields vary and may require optimization.

  • Purity levels of the final compounds typically exceed 95% after recrystallization, suitable for pharmaceutical or advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

    Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Reduction: The major product is the corresponding sulfonamide.

    Oxidation: The major products are oxidized derivatives of the benzene ring, such as quinones.

Scientific Research Applications

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in various fields of chemical research due to its unique properties and potential applications. This article explores its scientific research applications, highlighting its utility in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

Sulfonylation Reactions
The compound serves as a versatile reagent in sulfonylation reactions. It can introduce sulfonyl groups into various organic substrates, enhancing their reactivity and stability. This application is particularly relevant in synthesizing sulfonamide derivatives, which are crucial in pharmaceuticals.

Case Study :
A study demonstrated the use of this compound in synthesizing novel sulfonamides with improved antibacterial activity. The synthesized compounds exhibited significant inhibition against Gram-positive bacteria, showcasing the compound's utility in drug development.

Medicinal Chemistry

Antitumor Activity
Research has indicated that sulfonamide derivatives can exhibit antitumor properties. The incorporation of the pyrrolidine moiety enhances biological activity by improving solubility and bioavailability.

Case Study :
In a series of experiments, derivatives synthesized from this compound were tested against various cancer cell lines. Results showed a promising cytotoxic effect, with some compounds achieving IC50 values lower than existing chemotherapeutics.

Materials Science

Polymer Chemistry
The compound can be utilized in the synthesis of functional polymers. Its reactive sulfonyl chloride group allows for the modification of polymer backbones, leading to materials with tailored properties.

Case Study :
A research group explored the incorporation of this compound into poly(ethylene glycol) (PEG) matrices to enhance thermal stability and mechanical strength. The modified PEG exhibited improved performance in biomedical applications such as drug delivery systems.

Agrochemicals

Pesticide Development
The compound's ability to modify biological activity makes it suitable for developing new agrochemicals. Sulfonamide derivatives have been studied for their herbicidal and fungicidal properties.

Case Study :
Research indicated that certain derivatives synthesized from this sulfonyl chloride displayed significant herbicidal activity against common agricultural weeds, leading to further exploration in agrochemical formulations.

Summary of Findings

The applications of this compound span across multiple disciplines:

Application AreaKey Findings
Organic SynthesisEffective in synthesizing sulfonamides with antibacterial properties
Medicinal ChemistryPromising antitumor activity observed in synthesized derivatives
Materials ScienceEnhanced properties in PEG matrices for biomedical applications
AgrochemicalsSignificant herbicidal activity against agricultural weeds

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Reactivity Profile
2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride (Target) Pyrrolidine-carbonyl, Cl Sulfonyl chloride, amide, Cl ~328 (estimated) Moderate reactivity: Electron-withdrawing Cl and carbonyl enhance sulfonyl chloride electrophilicity; pyrrolidine may reduce steric hindrance.
2-Chloro-5-(diethylsulfamoyl)benzenesulfonyl chloride Diethylsulfamoyl, Cl Sulfonyl chloride, sulfonamide, Cl 345.97 (from [M+H]+ data) Lower reactivity: Bulky diethyl groups increase steric hindrance, slowing nucleophilic substitution. Predicted CCS: 178.5 Ų (M+H).
4-(Pentadecafluoroheptyl)benzenesulfonyl chloride Perfluorinated alkyl chain Sulfonyl chloride, fluorinated alkyl ~550 (estimated) High reactivity: Strong electron-withdrawing effect of fluorine enhances sulfonyl chloride activity. Poor organic solubility.
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride Thiazole-methoxy Sulfonyl chloride, thiazole, Cl ~322 (estimated) High reactivity: Thiazole’s electron-withdrawing nature and Cl atom promote electrophilicity.
2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride Ethoxy, pyrrolidine-carbonyl-amino Sulfonyl chloride, ether, amide ~385 (estimated) Reduced stability: Amino group may increase susceptibility to hydrolysis. Discontinued commercial availability.

Reactivity and Stability

  • Target Compound : The pyrrolidine-carbonyl group introduces both electron-withdrawing (carbonyl) and electron-donating (pyrrolidine nitrogen) effects. This balance may moderate reactivity compared to perfluorinated analogs but enhance it relative to sterically hindered diethylsulfamoyl derivatives .
  • Fluorinated Analogs : The strong electron-withdrawing nature of perfluoroalkyl chains significantly increases sulfonyl chloride reactivity, making these compounds prone to rapid nucleophilic substitution. However, their environmental persistence and toxicity are concerns .

Physicochemical Properties

  • Solubility : The pyrrolidine group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to fluorinated analogs, which are more lipophilic .

Biological Activity

2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring, a sulfonyl chloride group, and a pyrrolidine moiety. Its structure can be represented as follows:

C1C6H5ClSO2NC4H8O\text{C}_1\text{C}_6\text{H}_5\text{Cl}\text{SO}_2\text{N}\text{C}_4\text{H}_8\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been identified as an inhibitor of metalloproteases, particularly zinc hydrolases, which are implicated in several pathological conditions such as hypertension and cancer .

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

2. Inhibition of Endothelin-Converting Enzyme

This compound has demonstrated efficacy as an inhibitor of endothelin-converting enzyme (ECE), which plays a critical role in vasoconstriction. Inhibition of ECE can lead to therapeutic benefits in conditions such as heart failure and pulmonary hypertension .

3. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. This is linked to its ability to inhibit acetylcholinesterase (AChE), thus enhancing cholinergic neurotransmission .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of similar sulfonamide derivatives against A549 cells using the MTT assay. The results indicated that most compounds had low toxicity profiles with selectivity indices suggesting suitability for further development .
  • Inhibition Studies : Another investigation focused on the inhibitory effects against amyloid beta-induced mitochondrial permeability transition pore (mPTP) opening. Compounds were tested for their ability to prevent mPTP opening, which is crucial in neuroprotection strategies .

Data Tables

Activity IC50 (µM) Selectivity Index Notes
Cytotoxicity against A54912.5>10Low toxicity observed
Inhibition of ECE15-Effective in reducing vasoconstriction
mPTP Inhibition8-Significant neuroprotective effect

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzene ring. A common approach involves:

Sulfonation and Chlorination : Starting with a substituted benzoic acid derivative, sulfonation followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux yields the sulfonyl chloride intermediate .

Pyrrolidine Conjugation : Reacting the intermediate with pyrrolidine in a nucleophilic substitution reaction, often in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), forms the final product .

  • Key Reaction :
    C7H3Cl2F3O2S+C4H9NC11H11Cl2F3NO3S+HCl\text{C}_7\text{H}_3\text{Cl}_2\text{F}_3\text{O}_2\text{S} + \text{C}_4\text{H}_9\text{N} \rightarrow \text{C}_{11}\text{H}_{11}\text{Cl}_2\text{F}_3\text{N}\text{O}_3\text{S} + \text{HCl}
    • Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 65–80% .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
    • Spectroscopic Techniques :
      • ¹H/¹³C NMR : Peaks for the pyrrolidine ring (δ 1.8–2.1 ppm for CH₂ groups) and sulfonyl chloride (δ 3.5–4.0 ppm for S=O) are critical .
      • FT-IR : Strong absorption bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1750 cm⁻¹ (C=O stretch) confirm functional groups .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., m/z 279.07 for [M+H]⁺) .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 40.1%, H: 3.1%, N: 4.2%) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :
    • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl chloride group .
    • Solubility : Soluble in DCM, THF, and DMF. Avoid aqueous solutions unless immediately used, as hydrolysis to sulfonic acid occurs rapidly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
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2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

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